Methyl[phenyl(pyridin-2-yl)methyl]amine
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Overview
Description
Methyl[phenyl(pyridin-2-yl)methyl]amine is an organic compound with the molecular formula C13H14N2 It is a heterocyclic amine that features a pyridine ring, a phenyl group, and a methylamine moiety
Mechanism of Action
Biochemical Pathways
Given the potential similarity to pyrimidinamine derivatives, it may be involved in the inhibition of mitochondrial electron transport, affecting energy production within the cell .
Result of Action
Based on the potential similarity to pyrimidinamine derivatives, it may lead to the inhibition of mitochondrial electron transport, which could disrupt energy production within the cell .
Biochemical Analysis
Biochemical Properties
Pyridinyl compounds are known to be involved in a wide range of biochemical reactions
Cellular Effects
Pyridinyl compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[phenyl(pyridin-2-yl)methyl]amine typically involves the reaction of pyridine derivatives with benzyl halides under basic conditions. One common method includes the following steps:
Starting Materials: Pyridine-2-carboxaldehyde, phenylmagnesium bromide, and methylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: Pyridine-2-carboxaldehyde is first reacted with phenylmagnesium bromide to form a Grignard reagent. This intermediate is then treated with methylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl[phenyl(pyridin-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Phenylpyridine: A simpler analog lacking the methylamine group.
Pyridinylmethylamine: Similar structure but without the phenyl group.
Benzylpyridine: Contains a benzyl group instead of a phenyl group.
Uniqueness: Methyl[phenyl(pyridin-2-yl)methyl]amine is unique due to the presence of both a phenyl group and a pyridine ring, which confer distinct electronic and steric properties
Properties
IUPAC Name |
N-methyl-1-phenyl-1-pyridin-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-14-13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-10,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYJNWLSRVHHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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